(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid
Beschreibung
Historical Development of Purine-Based Compounds in Scientific Research
Purine chemistry originated in the late 19th century with Emil Fischer’s isolation of uric acid from kidney stones and subsequent synthesis of purine derivatives. Fischer’s work laid the foundation for understanding purine tautomerism and reactivity, which became critical for nucleic acid research. By the mid-20th century, purine analogues like 6-mercaptopurine emerged as chemotherapeutic agents, highlighting their biomedical potential.
The establishment of the Purine Club in 1991 marked a turning point, fostering collaborative research on adenosine and ATP signaling. Key milestones include:
| Year | Milestone | Contributors |
|---|---|---|
| 1884 | Coining of "purine" | Emil Fischer |
| 1898 | First purine synthesis | Emil Fischer |
| 1992 | First international Purines conference | Geoffrey Burnstock, Italian Purine Club |
| 2004 | Launch of Purinergic Signalling journal | Geoffrey Burnstock, Charles Kennedy |
Wilhelm Traube’s 1900 synthesis method enabled modular purine derivatization, later expanded to create xanthine derivatives and substituted adenines. These advances positioned purines as versatile scaffolds for drug discovery.
Evolutionary Significance of Purine Derivatives in Biochemical Systems
Purines are evolutionarily conserved across all domains of life due to their roles in:
- Genetic material : Adenine and guanine in DNA/RNA
- Energy transfer : ATP as universal energy currency
- Signaling : cAMP/cGMP secondary messengers, adenosine receptors
Archaeal species deficient in de novo purine synthesis pathways rely on environmental uptake, demonstrating purines’ essentiality. Prebiotic studies show HCN polymerization under ammonia yields adenine, suggesting purines’ abiotic origin.
| Biological Role | Purine Derivative | Function |
|---|---|---|
| Neurotransmission | Adenosine | Modulates synaptic plasticity |
| Immune regulation | ATP | Activates P2X7 receptors |
| Metabolic control | Hypoxanthine | Uric acid precursor |
Positioning of (3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic Acid in Contemporary Research
This compound belongs to the 7-substituted xanthine family, characterized by:
- Structural features : Methyl and acetic acid groups at N3 and C7 positions
- Reactivity : Ketone groups at C2/C6 enable nucleophilic substitutions
- Pharmacophore potential : Analogous to theophylline (1,3-dimethylxanthine)
Current research applications include:
- Enzyme inhibition : Xanthine oxidase (XO) and phosphodiesterase (PDE) targeting
- Receptor modulation : Adenosine A~2A~ receptor antagonism
- Prodrug development : Carboxylic acid group facilitates prodrug conjugation
Table: Comparative Analysis of Xanthine Derivatives
| Compound | Substituents | Target | EC~50~/IC~50~ (nM) |
|---|---|---|---|
| Theophylline | 1,3-dimethyl | PDE4 | 10,000 |
| Caffeine | 1,3,7-trimethyl | A~2A~ | 2,100 |
| This compound | 3-methyl, 7-acetic acid | XO | 85* |
*Predicted value based on QSAR modeling of similar derivatives.
Ongoing studies focus on optimizing its pharmacokinetic profile through:
- Prodrug strategies : Esterification of the acetic acid moiety
- Metal chelation : Utilizing ketone groups for coordination complexes
- Nucleophilic substitutions : Introducing halogens at C8 for enhanced bioavailability
Eigenschaften
IUPAC Name |
2-(3-methyl-2,6-dioxopurin-7-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O4/c1-11-6-5(7(15)10-8(11)16)12(3-9-6)2-4(13)14/h3H,2H2,1H3,(H,13,14)(H,10,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGASXISVTOCAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Methylation: The purine derivative undergoes methylation at the 3-position using methyl iodide in the presence of a base such as potassium carbonate.
Oxidation: The methylated purine is then oxidized to introduce the keto groups at the 2 and 6 positions. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be done through a nucleophilic substitution reaction where the purine derivative reacts with chloroacetic acid in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form additional keto groups or carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Chloroacetic acid, bromoacetic acid, or other halogenated acetic acids in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of additional carboxylic acids or diketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various acetic acid derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research indicates that derivatives of purine compounds exhibit antiviral properties. (3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid has been studied for its potential in inhibiting viral replication. For instance, studies have shown that modifications to purine structures can enhance their efficacy against viruses such as HIV and Hepatitis B .
Anti-inflammatory Effects
The compound's structure suggests that it could interact with biological pathways involved in inflammation. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Cancer Research
There is ongoing research into the use of purine derivatives as anticancer agents. This compound may play a role in targeting specific cancer pathways due to its ability to mimic nucleotides involved in DNA synthesis and repair .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it may inhibit enzymes such as xanthine oxidase, which is relevant in conditions like gout and hyperuricemia . This inhibition could lead to reduced uric acid levels in the body.
Nucleotide Synthesis
As a purine derivative, this compound can be utilized in studies related to nucleotide metabolism and synthesis pathways. Its incorporation into synthetic pathways may help elucidate mechanisms of nucleic acid synthesis and regulation .
Biodegradable Polymers
Recent studies have explored the incorporation of purine derivatives into biodegradable polymer matrices for drug delivery systems. The unique properties of this compound can enhance the mechanical properties and degradation rates of these materials .
Case Studies
Wirkmechanismus
The mechanism of action of (3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs, their substituents, and biological activities:
Key Differences and Implications
Substituent Position and Activity :
- The 7-position is critical for receptor binding. HC-030031 (C7 acetamide) and THX-B (C7 urea-linked acetyl) exhibit antagonism against TRPA1 and p75NTR, respectively, while the target compound’s free carboxylic acid group may alter solubility or receptor affinity .
- Positional isomerism : Moving the acetic acid group to C9 (as in ) disrupts activity, highlighting the importance of C7 for target engagement .
Methyl Substitution :
- The 3-methyl group in the target compound replaces the 1-methyl group in theophylline derivatives. This modification may reduce phosphodiesterase (PDE) inhibition (a hallmark of 1,3-dimethylxanthines like theophylline) and shift selectivity toward other targets .
Functional Group Modifications :
- Acetic acid vs. amides/esters : Free carboxylic acids (e.g., theophylline-7-acetic acid) are often intermediates, while amides (HC-030031) or esters (Ethyl ester, CAS 7029-96-1) enhance bioavailability or target specificity .
Biologische Aktivität
(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid (CAS No. 102838-43-7) is a purine derivative that has garnered interest for its potential biological activities. This compound exhibits properties that may be beneficial in various therapeutic contexts, particularly in the fields of oncology and inflammation.
- Molecular Formula : C8H8N4O4
- Molecular Weight : 224.17 g/mol
- Structure : The compound features a purine ring with two keto groups and an acetic acid moiety attached at the nitrogen position.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors involved in cellular signaling pathways. Some key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes like dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell proliferation .
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammatory responses by modulating cytokine production and leukocyte migration .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits DHFR activity | |
| Anti-inflammatory | Reduces IL-1 induced inflammation | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies and Research Findings
- Anti-Cancer Activity :
- Inflammation Model :
-
Pharmacokinetics :
- Pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to evaluate its therapeutic viability further.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid?
- Methodological Answer : Synthesis typically involves coupling theophylline-7-acetic acid derivatives with amines or other nucleophiles. For example, carbodiimide-mediated coupling (e.g., EDC/HOBt) under controlled conditions (60°C, DMF solvent) achieves yields up to 44%. Post-synthesis purification via flash chromatography (Silica Gel 60A with chloroform:methanol gradients) is critical to isolate the product .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : X-ray crystallography using programs like SHELXL (part of the SHELX suite) is employed for precise structural determination. Computational tools (e.g., PubChem) supplement experimental data by modeling 3D conformations. Key structural features include the purine core and acetic acid side chain, which influence hydrogen-bonding interactions .
Q. What analytical techniques validate purity and identity?
- Methodological Answer :
- Chromatography : TLC (Rf values in chloroform:methanol) monitors reaction progress.
- Spectroscopy : NMR (¹H/¹³C) confirms functional groups, while LC-MS ensures molecular weight accuracy.
- Elemental Analysis : Validates stoichiometric composition .
Advanced Research Questions
Q. How can reaction conditions be optimized for carbodiimide-mediated coupling of this compound?
- Methodological Answer : Optimize molar ratios (e.g., 1:1.2 for EDC:amine), solvent polarity (DMF vs. DCM), and temperature (60–80°C). Kinetic studies using in situ FT-IR or HPLC track intermediate formation. Contamination by urea byproducts necessitates rigorous post-reaction washes (e.g., acidic/basic aqueous layers) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Methodological Answer : Twinned crystals or high-resolution data may complicate refinement. SHELXL’s twin-law functions and restraints (e.g., DFIX for bond lengths) improve model accuracy. Molecular replacement using known purine derivatives as templates aids phase determination .
Q. How do structural modifications (e.g., substituents on the purine ring) affect biological activity?
- Methodological Answer :
- In vitro assays : Replace the 3-methyl group with benzyl or trifluoromethylphenyl groups to modulate receptor binding (e.g., TRPA1 inhibition).
- SAR Analysis : Compare IC50 values across derivatives using fluorescence-based calcium flux assays.
- Molecular Docking : Predict interactions with targets like enzymes involved in purine metabolism .
Q. How should researchers address contradictions in pharmacological data (e.g., varying efficacy in neuroprotection studies)?
- Methodological Answer :
- Dose-Response Curves : Replicate studies across multiple cell lines (e.g., neuronal vs. glial) to identify cell-specific effects.
- Paracrine Signaling Controls : Use conditioned media experiments to isolate indirect effects (e.g., cytokine release).
- Metabolite Profiling : LC-MS/MS detects degradation products that may alter activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
